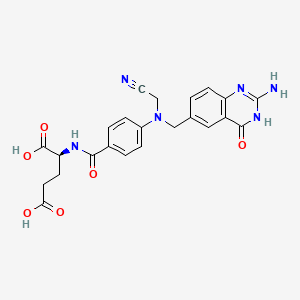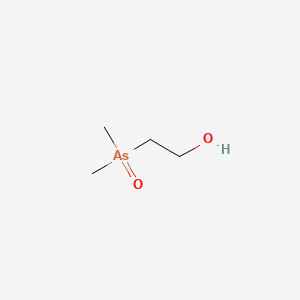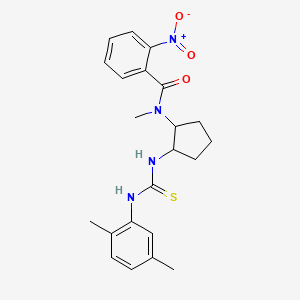
5,8-Dideaza-N(10)-cyanomethylfolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dideaza-N(10)-cyanomethylfolic acid is a synthetic folate analog Folate analogs are compounds that mimic the structure and function of folic acid, a vital nutrient involved in DNA synthesis and repair
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dideaza-N(10)-cyanomethylfolic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pteridine ring: This involves the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the cyanomethyl group: This step usually requires the use of cyanomethylating agents such as cyanomethyl chloride or bromide in the presence of a base.
Coupling with p-aminobenzoic acid: This step forms the core structure of the folate analog.
Final modifications:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Dideaza-N(10)-cyanomethylfolic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Cyanomethyl chloride in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
5,8-Dideaza-N(10)-cyanomethylfolic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying folate analogs.
Biology: Investigated for its role in cellular processes involving folate metabolism.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit enzymes involved in DNA synthesis.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 5,8-Dideaza-N(10)-cyanomethylfolic acid involves its interaction with enzymes in the folate metabolic pathway. It inhibits key enzymes such as thymidylate synthase and dihydrofolate reductase, leading to disruption of DNA synthesis and repair. This inhibition is particularly effective in rapidly dividing cells, making it a potential candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methotrexate: Another folate analog used in cancer treatment.
Pemetrexed: A newer generation antifolate with clinical activity in various cancers.
Raltitrexed: An antifolate used in the treatment of colorectal cancer.
Uniqueness
5,8-Dideaza-N(10)-cyanomethylfolic acid is unique due to its specific structural modifications, which confer distinct biological properties. Unlike methotrexate and pemetrexed, it has a cyanomethyl group that enhances its ability to inhibit folate-dependent enzymes. This makes it a promising compound for further research and development in therapeutic applications.
Propriétés
| 80015-09-4 | |
Formule moléculaire |
C23H22N6O6 |
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
(2S)-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methyl-(cyanomethyl)amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C23H22N6O6/c24-9-10-29(12-13-1-6-17-16(11-13)21(33)28-23(25)27-17)15-4-2-14(3-5-15)20(32)26-18(22(34)35)7-8-19(30)31/h1-6,11,18H,7-8,10,12H2,(H,26,32)(H,30,31)(H,34,35)(H3,25,27,28,33)/t18-/m0/s1 |
Clé InChI |
DYXZEOJTRVEJOX-SFHVURJKSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC#N)CC2=CC3=C(C=C2)N=C(NC3=O)N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC#N)CC2=CC3=C(C=C2)N=C(NC3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B14430660.png)

![6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14430671.png)

![2-pyrrolidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14430681.png)



![4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium](/img/structure/B14430725.png)
